molecular formula C4H10N2O4 B13825373 Ammonium fumarate CAS No. 32378-54-4

Ammonium fumarate

Cat. No.: B13825373
CAS No.: 32378-54-4
M. Wt: 150.13 g/mol
InChI Key: CKKXWJDFFQPBQL-SEPHDYHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized through the neutralization of fumaric acid with ammonium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain dithis compound crystals .

Industrial Production Methods: Industrial production of dithis compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystalline form of dithis compound is preferred for its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Fumaric acid.

    Reduction: Succinic acid.

    Substitution: Metal fumarates.

Scientific Research Applications

Diammonium fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Dithis compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Used as a food additive, it acts as an acidity regulator and preservative

Mechanism of Action

The mechanism of action of diammonium fumarate involves its interaction with cellular pathways. It is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant proteins, providing protection against oxidative damage .

Comparison with Similar Compounds

Uniqueness: Dithis compound is unique due to its dual ammonium ions, which enhance its solubility and reactivity compared to its monoammonium counterpart. Its applications in food and pharmaceuticals also distinguish it from other fumarates .

Properties

CAS No.

32378-54-4

Molecular Formula

C4H10N2O4

Molecular Weight

150.13 g/mol

IUPAC Name

diazanium;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;;

InChI Key

CKKXWJDFFQPBQL-SEPHDYHBSA-N

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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